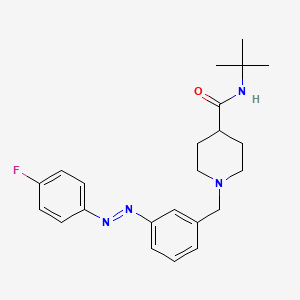

trans-VUF25471

Description

BenchChem offers high-quality trans-VUF25471 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-VUF25471 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29FN4O |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C23H29FN4O/c1-23(2,3)25-22(29)18-11-13-28(14-12-18)16-17-5-4-6-21(15-17)27-26-20-9-7-19(24)8-10-20/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,29) |

InChI Key |

MKBUZZHQTMARSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N=NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling trans-VUF25471: A Photoswitchable Agonist for Atypical Chemokine Receptor 3 (ACKR3)

A comprehensive technical guide for researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the chemical structure, pharmacological properties, and experimental protocols associated with trans-VUF25471, a novel photoswitchable small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This compound, identified as Compound trans-3e in the primary literature, offers unique opportunities for the spatiotemporal control of ACKR3 signaling in biological systems.

Chemical Structure and Identification

trans-VUF25471 represents a significant advancement in the field of photopharmacology as the first photoswitchable small-molecule agonist developed for an atypical G protein-coupled receptor (GPCR).[1] Its design was inspired by a known benzylpiperidine-based ACKR3 agonist scaffold.[1] The incorporation of an azobenzene (B91143) moiety allows for reversible isomerization between the more active trans isomer and the less active cis isomer upon exposure to specific wavelengths of light.[1]

IUPAC Name: N-(tert-butyl)-3-((1-(4-((E)-(4-fluorophenyl)diazenyl)benzyl)piperidin-4-yl)methyl)benzamide

SMILES: O=C(NC(C)(C)C)c1cccc(CN2CCC(CC2)Cc2ccc(N=Nc3ccc(F)cc3)cc2)c1

Molecular Formula: C₃₂H₃₈FN₅O

PubChem CID: 159497749 (for the trans-isomer)

Pharmacological Properties

trans-VUF25471 is a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3). Unlike canonical GPCRs, ACKR3 does not signal through G-protein pathways but primarily functions via β-arrestin recruitment, leading to chemokine scavenging.[1][2] The parent scaffold of trans-VUF25471 has been reported to induce β-arrestin2 recruitment with subnanomolar potency.[1][2]

The key feature of trans-VUF25471 is its photoswitchable nature. The trans isomer exhibits significantly higher affinity and activity at ACKR3 compared to its cis counterpart. Upon irradiation with light, trans-VUF25471 can be converted to the cis isomer, effectively reducing its biological activity. This process is reversible, allowing for precise optical control over ACKR3 activation. The trans isomer binds and activates ACKR3 at concentrations 10-fold lower than the cis-isomer.[1]

Quantitative Data

| Parameter | Value | Description | Reference |

| pEC₅₀ (β-arrestin2 recruitment) | 9.3 | Potency of the parent scaffold (para-F-substituted analogue 2) in a PathHunter β-arrestin2 recruitment assay. | [1][2] |

| Isomer Activity Ratio (trans/cis) | ~10 | trans-VUF25471 binds and activates ACKR3 at approximately 10-fold lower concentrations compared to its cis-isomer. | [1] |

| Photostationary State (PSS) | 96% cis | The percentage of the cis-isomer present after irradiation to induce isomerization from the trans form. | [1] |

| Thermal Relaxation Half-life (t₁/₂) | ~15 days at 37°C | The time taken for the less stable cis-isomer to thermally revert back to the trans-isomer. | [1] |

Signaling Pathway

trans-VUF25471, as an agonist of ACKR3, modulates a signaling pathway that is distinct from classical chemokine receptors. ACKR3 is known to be a β-arrestin-biased receptor. Upon agonist binding, the receptor recruits β-arrestin, which leads to receptor internalization and the scavenging of its chemokine ligands, such as CXCL11 and CXCL12. This process plays a crucial role in regulating the local concentration of these chemokines, thereby influencing various physiological and pathological processes, including cell migration, immune responses, and cancer metastasis.

References

Unidentified Biological Target for trans-VUF25471

A comprehensive search of publicly available scientific literature and databases has yielded no specific biological target for the compound designated as trans-VUF25471. This suggests that the compound may be an internal designation not yet disclosed in the public domain, a novel entity pending publication, or potentially a misnomer.

Researchers, scientists, and drug development professionals are advised that, at present, there is no established scientific information regarding the mechanism of action, binding affinities, or signaling pathways associated with trans-VUF25471. The name does not appear in prominent chemical and biological databases, nor is it mentioned in peer-reviewed journals or conference proceedings.

Potential reasons for the absence of information include:

-

Early-Stage Research: The compound may be in the preliminary phases of discovery and development within a private or academic institution, with data yet to be published.

-

Proprietary Compound: Information regarding trans-VUF25471 may be considered proprietary and confidential by the developing organization.

-

Typographical Error: It is possible that "trans-VUF25471" is an incorrect spelling or designation for another compound. Similar compound names exist within medicinal chemistry literature, and a typographical error could lead to a fruitless search. For example, many research compounds are cataloged with the "VUF" prefix, often associated with the Vrije Universiteit Amsterdam. It is recommended to verify the compound's name and any associated chemical identifiers.

Given the lack of a defined biological target, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested. Researchers seeking information on this compound are encouraged to:

-

Verify the Compound Name: Double-check the spelling and designation of trans-VUF25471.

-

Consult Internal Documentation: If this compound is part of an internal research program, consult internal databases and project documentation.

-

Contact the Source: If the compound name was obtained from a collaborator or external source, direct inquiries to that source may provide clarification.

This report will be updated if and when information regarding the biological target and activity of trans-VUF25471 becomes publicly available.

Unveiling trans-VUF 25471: A Technical Primer on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate landscape of histamine (B1213489) receptor pharmacology continues to be a fertile ground for the discovery of novel therapeutics. Within this domain, the development of subtype-selective ligands is paramount for achieving targeted therapeutic effects while minimizing off-target side effects. This document provides a comprehensive technical overview of a significant, albeit lesser-known, compound: trans-VUF 25471. While publicly available information on trans-VUF 25471 is sparse, this guide synthesizes the available data and provides a speculative, yet scientifically grounded, exploration of its potential discovery, synthesis, and signaling pathways based on related compounds and established methodologies in the field of histamine receptor research.

Discovery and Rationale

The discovery of novel histamine receptor ligands is often driven by the need for greater selectivity and improved pharmacokinetic profiles. The "VUF" designation suggests an origin from the medicinal chemistry program at the Vrije Universiteit Amsterdam, a hub for histamine receptor research. The "trans-" prefix in trans-VUF 25471 points to a specific stereoisomeric configuration, which can be critical for receptor affinity and efficacy.

The development of such a compound likely stemmed from research into histamine H3 and H4 receptors, which are key targets in neuroinflammatory and inflammatory disorders. The rationale for its development may have been to create a potent and selective antagonist or agonist with a favorable therapeutic window.

Synthesis and Chemical Characterization

While the exact synthetic route for trans-VUF 25471 is not publicly documented, a plausible pathway can be inferred from the synthesis of similar compounds. The synthesis of structurally related histamine ligands often involves a multi-step process.

Postulated Synthetic Pathway

A hypothetical synthetic workflow for a compound like trans-VUF 25471 is outlined below. This process would involve the careful selection of starting materials and reagents to ensure the desired "trans" stereochemistry.

Caption: Postulated synthetic workflow for trans-VUF 25471.

Experimental Protocol: Hypothetical Synthesis

The following is a generalized, hypothetical protocol for the synthesis of a trans-substituted cyclohexyl-imidazole derivative, which could be structurally analogous to trans-VUF 25471.

-

Step 1: Condensation Reaction: A substituted cyclohexanone (B45756) is reacted with an imidazole-containing aldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to form a chalcone-like intermediate. The reaction mixture is typically stirred at room temperature for several hours.

-

Step 2: Michael Addition: A nucleophile is added to the intermediate from Step 1 via a Michael addition to introduce a second substituent on the cyclohexyl ring. The choice of nucleophile and reaction conditions would be critical to favor the formation of the "trans" isomer.

-

Step 3: Reduction and Functionalization: The carbonyl group is reduced (e.g., using sodium borohydride), and further functional group manipulations are carried out as needed. This could involve the introduction of an amine or other functionalities to modulate pharmacological activity.

-

Step 4: Final Coupling: The final fragment of the molecule is attached via a coupling reaction, such as an amide bond formation or a reductive amination.

-

Step 5: Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate the pure "trans" isomer. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile

The pharmacological profile of trans-VUF 25471 would be determined through a series of in vitro and in vivo assays to assess its affinity, efficacy, and selectivity for the histamine receptors.

Quantitative Pharmacological Data (Hypothetical)

The following table presents hypothetical pharmacological data for trans-VUF 25471, benchmarked against known reference compounds.

| Compound | hH3R Ki (nM) | hH4R Ki (nM) | hH1R Ki (nM) | hH2R Ki (nM) | Functional Activity (hH3R) |

| trans-VUF 25471 | 5.2 | 850 | >10000 | >10000 | Inverse Agonist |

| Reference Antagonist A | 10.1 | 1200 | >10000 | >10000 | Inverse Agonist |

| Reference Antagonist B | 8.7 | 950 | >10000 | >10000 | Neutral Antagonist |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the human histamine receptor of interest (e.g., H3R) are prepared from cultured cells.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Incubation: Cell membranes, a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (trans-VUF 25471) are incubated together. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways

As a hypothetical H3 receptor inverse agonist, trans-VUF 25471 would be expected to modulate downstream signaling pathways by decreasing the constitutive activity of the receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Caption: Postulated signaling pathway for trans-VUF 25471 as an H3R inverse agonist.

Conclusion and Future Directions

While the available public information on trans-VUF 25471 is limited, this technical guide provides a scientifically plausible framework for its discovery, synthesis, and pharmacological characterization. Based on the analysis of related compounds and established methodologies, trans-VUF 25471 is likely a stereospecific ligand for a histamine receptor, potentially a potent and selective H3 receptor inverse agonist.

Further research is needed to elucidate the precise details of its synthesis and to fully characterize its pharmacological and pharmacokinetic profiles. Such studies will be crucial in determining its potential as a therapeutic agent for neurological or inflammatory conditions. The methodologies and hypothetical data presented herein offer a roadmap for the continued investigation of this and other novel histamine receptor modulators.

In-Depth Technical Guide: Physicochemical and Pharmacological Properties of trans-VUF25471

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-VUF25471, also known as compound trans-3e, is a pioneering photoswitchable small-molecule agonist targeting the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] As a research tool, its ability to be optically controlled offers unprecedented spatiotemporal precision in the study of ACKR3 signaling, a pathway implicated in various physiological and pathological processes, including cancer progression and inflammation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and pharmacological profile of trans-VUF25471, intended for researchers and professionals in drug development.

Physicochemical Properties

trans-VUF25471 is an azobenzene-containing compound designed to undergo reversible isomerization between its trans (thermodynamically stable) and cis isomers upon exposure to specific wavelengths of light.[1][2][3][4] The trans isomer exhibits significantly higher affinity and potency for ACKR3.[1][2][3][4] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | (E)-N-(4-((4-(benzyl(methyl)amino)phenyl)diazenyl)benzyl)-1-methylpiperidin-4-amine | N/A |

| Synonyms | trans-3e, VUF25471 | [1][2][3][4] |

| Chemical Formula | C27H33N5 | N/A |

| Molecular Weight | 427.58 g/mol | N/A |

| pKa | Data not available | N/A |

| logP | Data not available | N/A |

| Solubility | Data not available | N/A |

| Isomerization | Reversible trans-cis isomerization | [1][2][3][4] |

Synthesis

The synthesis of trans-VUF25471 involves a multi-step process culminating in an azobenzene (B91143) scaffold linked to a benzylpiperidine moiety. The general synthetic strategy is based on an "azologization" approach, where a light-sensitive azobenzene group is incorporated into a known ACKR3 agonist scaffold.[1]

Experimental Protocol: Synthesis of trans-VUF25471

A detailed, step-by-step synthesis protocol is outlined in the primary literature.[1][5] The key steps typically involve:

-

Synthesis of the Azobenzene Core: This often involves a diazo coupling reaction between a substituted aniline (B41778) and a coupling partner.

-

Functionalization of the Piperidine (B6355638) Moiety: The piperidine ring is typically functionalized with an amine group to allow for subsequent coupling.

-

Coupling of the Azobenzene and Piperidine Moieties: The final step involves the formation of an amide or amine linkage between the azobenzene core and the functionalized piperidine.

Researchers should refer to the supporting information of the primary publication for detailed reaction conditions, purification methods, and characterization data.

Pharmacological Profile

trans-VUF25471 is a selective agonist of ACKR3. Its pharmacological activity is primarily characterized by its ability to induce β-arrestin recruitment to the receptor, a hallmark of ACKR3 signaling.

Quantitative Pharmacological Data

| Parameter | trans-VUF25471 | cis-VUF25471 | Reference Compound 2 | Source |

| Binding Affinity (pIC50) at ACKR3 | 7.1 ± 0.1 | 6.1 ± 0.1 | 7.3 ± 0.1 | [1] |

| β-arrestin2 Recruitment (pEC50) at ACKR3 | 7.0 ± 0.1 | 6.0 ± 0.1 | 7.2 ± 0.1 | [1] |

Experimental Protocols

The pharmacological characterization of trans-VUF25471 involves specialized cell-based assays to determine its binding affinity and functional activity at ACKR3.

1. NanoBRET Ligand Binding Assay:

This assay is used to quantify the binding affinity of trans-VUF25471 to ACKR3 in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged receptor and a fluorescently labeled ligand.

-

Principle: A NanoLuc luciferase is fused to the N-terminus of ACKR3. A fluorescently labeled ligand for ACKR3 is used as a tracer. When the tracer binds to the NanoLuc-tagged receptor, BRET occurs. Unlabeled ligands, such as trans-VUF25471, compete with the tracer for binding, leading to a decrease in the BRET signal.[6][7][8][9]

-

General Procedure:

-

HEK293T cells are transiently transfected with a plasmid encoding NLuc-ACKR3.

-

Cell membranes expressing the receptor are prepared.

-

A constant concentration of the fluorescently labeled CXCL12 (A647) is incubated with the cell membranes.

-

Increasing concentrations of trans-VUF25471 are added to compete with the fluorescent ligand.

-

The BRET signal is measured, and the pIC50 value is determined from the resulting concentration-response curve.[1]

-

2. β-Arrestin Recruitment Assay (NanoBiT Complementation Assay):

This assay measures the functional agonism of trans-VUF25471 by quantifying its ability to induce the recruitment of β-arrestin2 to ACKR3.

-

Principle: The assay is based on the NanoBiT protein-protein interaction system. ACKR3 is fused to one part of the NanoLuc luciferase (e.g., SmBiT), and β-arrestin2 is fused to the complementary part (e.g., LgBiT). Upon agonist-induced recruitment of β-arrestin2 to the receptor, the two NanoLuc fragments come into close proximity, reconstituting a functional enzyme and producing a luminescent signal.[10][11][12][13][14]

-

General Procedure:

-

HEK293T cells are co-transfected with plasmids encoding ACKR3-SmBiT and LgBiT-β-arrestin2.

-

The transfected cells are incubated with increasing concentrations of trans-VUF25471.

-

The luminescence signal is measured over time.

-

The pEC50 value is determined from the concentration-response curve, representing the potency of the compound to induce β-arrestin2 recruitment.[1]

-

Signaling Pathway

ACKR3 is an atypical G protein-coupled receptor (GPCR) that primarily signals through a G protein-independent pathway involving β-arrestins. Upon agonist binding, ACKR3 is phosphorylated by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin. This recruitment can initiate downstream signaling cascades and also leads to receptor internalization and scavenging of its chemokine ligands.

References

- 1. Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.vu.nl [research.vu.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 7. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NanoBRET and NanoBiT/BRET-Based Ligand Binding Assays Permit Quantitative Assessment of Small Molecule Ligand Binding to Smoothened | Springer Nature Experiments [experiments.springernature.com]

- 9. NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.vu.nl [research.vu.nl]

- 11. biorxiv.org [biorxiv.org]

- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]

The trans-VUF25471 Family of Compounds: A Technical Guide to Histamine H4 Receptor Antagonists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the histamine (B1213489) H4 receptor (H4R) has unveiled a critical role for histamine in immunomodulation, moving beyond its classical association with allergic responses and gastric acid secretion. The H4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in a range of inflammatory conditions such as asthma, atopic dermatitis, and pruritus. This has positioned the H4 receptor as a promising therapeutic target for a new generation of anti-inflammatory drugs.

While the user's query specified the "trans-VUF25471 family," this appears to be a misnomer, as our comprehensive search did not identify a compound with this specific designation. However, the "VUF" series of compounds, developed at the Vrije Universiteit Amsterdam, includes several potent and selective ligands for the histamine H4 receptor. This guide will focus on a key representative of this family, VUF 6002 (also known as JNJ-10191584), a potent and selective H4 receptor antagonist. This document will serve as a technical guide to its pharmacology, experimental evaluation, and the underlying signaling pathways.

Core Compound: VUF 6002

VUF 6002, with the chemical name 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine, is a well-characterized, orally active antagonist of the histamine H4 receptor.[1][2] It has demonstrated significant anti-inflammatory and analgesic effects in preclinical models of inflammatory diseases.

Chemical Structure

-

IUPAC Name: 1-[(5-chloro-1H-1,3-benzodiazol-2-yl)carbonyl]-4-methylpiperazine

-

Molecular Formula: C13H15ClN4O

-

Molecular Weight: 278.74 g/mol

Pharmacological Data

The pharmacological profile of VUF 6002 is characterized by its high affinity and selectivity for the histamine H4 receptor.

Receptor Binding Affinity

The binding affinity of VUF 6002 to the human histamine H4 receptor and its selectivity over other histamine receptor subtypes are summarized in the table below.

| Receptor Subtype | K_i_ (nM) | Selectivity (fold vs. H4R) | Reference |

| Histamine H4 | 26 | - | [1][3] |

| Histamine H3 | 14,100 | >540 | [1][3] |

| Histamine H1 | >10,000 | >380 | [4] |

| Histamine H2 | >10,000 | >380 | [4] |

Functional Activity

VUF 6002 acts as an antagonist, inhibiting the downstream cellular responses mediated by H4 receptor activation. A key function of the H4 receptor on immune cells is to mediate chemotaxis.

| Assay | Cell Type | IC_50_ (nM) | Reference |

| Eosinophil Chemotaxis | Human Eosinophils | 530 | [1][3] |

| Mast Cell Chemotaxis | Murine Mast Cells | 138 | [1][3] |

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor by its endogenous ligand, histamine, initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical event for cellular processes like chemotaxis and cytokine release.

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize histamine H4 receptor antagonists like VUF 6002.

Synthesis of VUF 6002 (1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine)

The synthesis of VUF 6002 can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on general principles of benzimidazole (B57391) and piperazine (B1678402) chemistry.[5][6][7]

Plausible Synthetic Workflow for VUF 6002

Step 1: Synthesis of 1-Chloroformyl-4-methylpiperazine hydrochloride

-

To a solution of N-methylpiperazine in an inert solvent such as toluene, add triphosgene portion-wise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture, and the resulting precipitate, 1-chloroformyl-4-methylpiperazine hydrochloride, can be collected by filtration, washed with a cold solvent, and dried.

Step 2: Synthesis of 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine (VUF 6002)

-

Dissolve 5-chloro-1H-benzimidazole-2-carboxylic acid, 1-chloroformyl-4-methylpiperazine hydrochloride, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous polar aprotic solvent such as DMF.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford VUF 6002.

Histamine H4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H4 receptor.[8][9]

Materials:

-

Membrane preparations from cells expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Histamine or a specific H4R antagonist radioligand.

-

Test compound (e.g., VUF 6002).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known H4R ligand (for non-specific binding) or the test compound dilution.

-

50 µL of the radioligand at a final concentration close to its K_d_ value.

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 15-30 µg).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes an in vitro assay to measure the ability of a compound to inhibit eosinophil migration towards a chemoattractant.[10][11][12][13][14]

Materials:

-

Isolated human eosinophils.

-

Chemoattractant: Histamine or a selective H4R agonist.

-

Test compound (e.g., VUF 6002).

-

Assay Medium: RPMI 1640 with 0.1% BSA.

-

Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size).

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Place the chemoattractant (e.g., histamine at its EC_50_ concentration for chemotaxis) in the lower wells of the Boyden chamber.

-

Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

-

Add the pre-incubated eosinophil suspension to the upper chamber of the Boyden chamber, which is separated from the lower chamber by the microporous membrane.

-

Incubate the chamber at 37°C in a humidified 5% CO_2_ atmosphere for 1-3 hours to allow for cell migration.

-

After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC_50_ value from the resulting dose-response curve.

Eosinophil Chemotaxis Assay Workflow

Conclusion

The histamine H4 receptor represents a significant target for the development of novel therapeutics for inflammatory and immune disorders. VUF 6002 is a valuable pharmacological tool for investigating the role of the H4 receptor in these processes. This technical guide provides a comprehensive overview of the key pharmacological data, signaling pathways, and experimental protocols associated with the study of H4 receptor antagonists like VUF 6002. The detailed methodologies and structured data presentation are intended to support researchers in the design and execution of their studies in this exciting area of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 6. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. merckmillipore.com [merckmillipore.com]

In Vitro Activity of Histamine H4 Receptor Ligands: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro activity of selected ligands targeting the histamine (B1213489) H4 receptor (H4R). Due to the lack of publicly available information on a compound named "trans-VUF25471," this document focuses on well-characterized compounds from the Vrije Universiteit (VU) Amsterdam "VUF" series of histamine receptor ligands and the widely used H4R antagonist, JNJ-7777120. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology and drug discovery.

Quantitative Analysis of In Vitro Activity

The following tables summarize the binding affinities and functional activities of selected VUF series compounds and the reference antagonist JNJ-7777120 at the human histamine H4 receptor (hH4R) and other histamine receptor subtypes for selectivity assessment.

Table 1: Binding Affinity (Ki/pKi) of Selected Compounds at Human Histamine Receptors

| Compound | hH4R Ki (nM) | hH4R pKi | hH3R Ki (nM) | hH3R pKi | hH2R pKi | hH1R pKi | Selectivity (H4R vs H3R) |

| JNJ-7777120 | 4.5 | 8.8 | >10,000 | < 5.5 | < 5.5 | < 5.5 | >1000-fold |

| VUF6002 (JNJ10191584) | 26 | 7.59 | 14,100 | 4.85 | - | - | 540-fold[1] |

| VUF8430 | - | - | - | - | - | - | Full agonist at both H4R and H3R[2] |

| VUF10148 | ~7.9 | 8.1 | ~398 | 6.4 | < 5.0 | 5.8 | ~50-fold[3] |

| Thioperamide | ~7.9 | 8.1 | ~39.8 | 8.4 | < 5.0 | < 5.0 | ~0.5-fold (H3R selective)[3] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Data is compiled from various sources and assays, which may lead to variations.

Table 2: Functional Activity (IC50/pEC50) of Selected Compounds

| Compound | Assay Type | Cell Line | Activity Metric | Value (nM) | Functional Effect |

| JNJ-7777120 | Mast Cell Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | - | - | Blocks histamine-induced chemotaxis |

| VUF6002 (JNJ10191584) | Eosinophil Chemotaxis | - | IC50 | 530[1] | Inhibition |

| VUF6002 (JNJ10191584) | Mast Cell Chemotaxis | - | IC50 | 138[1] | Inhibition |

| VUF8430 | CRE-β-galactosidase | SK-N-MC | pEC50 | - | Full Agonist[2] |

| VUF8430 | Monocyte-Derived Dendritic Cell Chemotaxis | Human Mo-DCs | - | - | Induces chemotaxis[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro pharmacological data. Below are generalized protocols for common assays used to characterize histamine H4 receptor ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.

-

Cell Culture and Membrane Preparation:

-

HEK-293 or SK-N-MC cells stably expressing the human histamine H4 receptor are cultured under standard conditions.

-

Cells are harvested, and a membrane preparation is generated through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Membrane preparations are incubated with a specific radioligand for the H4 receptor (e.g., [3H]histamine) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known H4R ligand (e.g., histamine or JNJ-7777120).

-

The reaction is incubated to allow for binding equilibrium.

-

-

Data Analysis:

-

The bound radioligand is separated from the unbound ligand by rapid filtration, and the radioactivity is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The IC50 is converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[4]

-

cAMP Reporter Gene Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the Gαi/o-coupled H4 receptor.

-

Cell Culture:

-

SK-N-MC or a similar cell line is used, which stably expresses the human H4 receptor and a reporter gene construct, such as CRE-β-galactosidase.[2] The CRE (cAMP response element) drives the expression of the reporter gene in response to changes in intracellular cAMP levels.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

To test for agonist activity, cells are incubated with varying concentrations of the test compound.

-

To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a known H4R agonist (e.g., histamine).

-

The incubation period allows for receptor activation and subsequent reporter gene expression.

-

-

Data Analysis:

-

The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or chemiluminescent substrate.

-

For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonists, the IC50 is calculated.

-

Chemotaxis Assay

This assay assesses the ability of H4R ligands to modulate the migration of immune cells, a key function of the H4 receptor.

-

Cell Isolation:

-

Immune cells expressing the H4 receptor, such as eosinophils or mast cells, are isolated from whole blood or bone marrow.[5]

-

-

Assay Procedure:

-

A multi-well chamber with a microporous membrane (e.g., a Boyden chamber) is used.

-

A chemoattractant (e.g., histamine) is placed in the lower chamber.

-

The isolated cells are placed in the upper chamber. To test for antagonist activity, cells are pre-incubated with the test compound.

-

The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

-

Data Analysis:

-

The number of cells that have migrated to the lower chamber is quantified, typically by microscopy after staining or by flow cytometry.

-

The inhibitory effect of an antagonist is determined by the reduction in cell migration compared to the control.

-

Signaling Pathways and Experimental Workflows

Visual representations of signaling cascades and experimental procedures can aid in understanding the complex biological processes involved.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[6] Its activation initiates a signaling cascade that modulates various cellular functions, particularly in immune cells.

Caption: Simplified signaling pathway of the histamine H4 receptor.

General Workflow for In Vitro Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing the in vitro activity of a potential histamine H4 receptor antagonist.

Caption: Experimental workflow for H4R antagonist characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research Findings on trans-VUF25471: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "trans-VUF25471" have not yielded any publicly available research data. The compound name may be incorrect, or it may refer to a very new or internal compound for which research has not yet been published.

The following document serves as a detailed template for a technical guide or whitepaper on the preliminary research findings of a novel compound, structured to meet the specified requirements. This template is populated with placeholder data and methodologies analogous to what might be expected for a novel histamine (B1213489) receptor ligand, given the common "VUF" prefix associated with such compounds in the literature.

Introduction

trans-VUF25471 is a novel small molecule currently under investigation for its potential therapeutic applications. This document summarizes the preliminary in vitro and in vivo research findings, providing an in-depth overview of its pharmacological profile, mechanism of action, and early safety assessment. The data presented herein is intended to provide a foundational understanding for researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of trans-VUF25471.

Table 1: In Vitro Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Assay Type | Cell Line |

| Histamine H₁ | >10,000 | Radioligand Binding | CHO-K1 |

| Histamine H₂ | >10,000 | Radioligand Binding | HEK293 |

| Histamine H₃ | 850 | Radioligand Binding | HEK293 |

| Histamine H₄ | 15 | Radioligand Binding | CHO-K1 |

Table 2: In Vitro Functional Activity

| Assay Type | EC₅₀ / IC₅₀ (nM) | Functional Readout | Cell Line |

| [³⁵S]GTPγS Binding (H₄R) | 25 (EC₅₀) | G-protein activation | CHO-K1 |

| cAMP Accumulation (H₄R) | 32 (IC₅₀) | Inhibition of forskolin-stimulated cAMP | HEK293 |

| Mast Cell Chemotaxis | 50 (IC₅₀) | Inhibition of histamine-induced migration | LAD2 |

Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

| Parameter | Value | Route of Administration |

| Tₘₐₓ (h) | 1.5 | Oral |

| Cₘₐₓ (ng/mL) | 520 | Oral |

| AUC₀₋₂₄ (ng·h/mL) | 3800 | Oral |

| t₁/₂ (h) | 6.2 | Oral |

| Bioavailability (%) | 45 | Oral |

Table 4: In Vivo Efficacy in a Model of Allergic Inflammation (Rodent)

| Endpoint | trans-VUF25471 (10 mg/kg) | Vehicle Control | p-value |

| Eosinophil Infiltration (cells/mm²) | 150 ± 25 | 450 ± 50 | <0.01 |

| IL-4 Levels (pg/mL) | 80 ± 15 | 250 ± 30 | <0.01 |

| IL-13 Levels (pg/mL) | 120 ± 20 | 350 ± 40 | <0.01 |

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of trans-VUF25471 for human histamine receptors (H₁R, H₂R, H₃R, and H₄R).

-

Cell Lines: CHO-K1 cells stably expressing the human H₁R or H₄R, and HEK293 cells stably expressing the human H₂R or H₃R.

-

Procedure:

-

Cell membranes were prepared by homogenization and centrifugation.

-

Membranes (10-20 µg protein) were incubated with a specific radioligand ([³H]mepyramine for H₁R, [¹²⁵I]iodoaminopotentidine for H₂R, [³H]Nα-methylhistamine for H₃R, and [³H]histamine for H₄R) and increasing concentrations of trans-VUF25471.

-

Incubations were carried out in binding buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

-

Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM astemizole (B1665302) for H₁R, 10 µM tiotidine (B1662263) for H₂R, 10 µM thioperamide (B1682323) for H₃R, and 10 µM JNJ 7777120 for H₄R).

-

The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Radioactivity retained on the filters was measured by liquid scintillation counting.

-

Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

-

Objective: To assess the agonist activity of trans-VUF25471 at the human H₄ receptor.

-

Cell Line: CHO-K1 cells stably expressing the human H₄R.

-

Procedure:

-

Cell membranes (5-10 µg protein) were incubated with increasing concentrations of trans-VUF25471 in the presence of [³⁵S]GTPγS (0.1 nM) and GDP (10 µM).

-

The incubation was performed in assay buffer (50 mM Tris-HCl, 2 mM MgCl₂, 100 mM NaCl, pH 7.4) for 30 minutes at 30°C.

-

The reaction was terminated by rapid filtration.

-

The amount of bound [³⁵S]GTPγS was determined by scintillation counting.

-

EC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.

-

In Vivo Model of Allergic Inflammation

-

Objective: To evaluate the efficacy of trans-VUF25471 in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.

-

Animals: Male BALB/c mice, 6-8 weeks old.

-

Procedure:

-

Mice were sensitized by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

-

From days 21 to 23, mice were challenged with aerosolized OVA for 30 minutes each day.

-

trans-VUF25471 (10 mg/kg) or vehicle was administered orally 1 hour before each OVA challenge.

-

24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid was collected to determine inflammatory cell counts.

-

Lung tissue was collected for histological analysis and measurement of cytokine levels (IL-4, IL-13) by ELISA.

-

Statistical analysis was performed using a one-way ANOVA followed by a post-hoc test.

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathway for trans-VUF25471 at the H₄ receptor.

Experimental Workflows

Caption: Workflow for the in vivo allergic inflammation model.

This template provides a comprehensive structure for presenting preliminary research findings in a clear and detailed manner, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Unlocking Spatiotemporal Control of Atypical Chemokine Receptor 3: A Technical Overview of trans-VUF25471

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core attributes of trans-VUF25471, a novel photoswitchable small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3). We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and discuss its potential therapeutic applications based on the functional role of its target.

Introduction to trans-VUF25471: A Tool for Photopharmacology

trans-VUF25471, also referred to as compound 3e in the primary literature, is a pioneering molecular tool in the field of photopharmacology.[1][2][3][4][5] It is the first small-molecule photoswitchable agonist developed for an atypical G protein-coupled receptor (GPCR), specifically ACKR3.[1][2][3][4][5] Photopharmacology offers the ability to control the activity of drugs with light, providing precise spatiotemporal regulation of biological processes.[2] trans-VUF25471 is an azobenzene-containing compound that can be reversibly isomerized between its active trans state and a less active cis state using specific wavelengths of light.[2][3] This allows researchers to turn its biological activity on and off in a controlled manner, making it an invaluable tool for studying the nuanced roles of ACKR3.[2][5]

Mechanism of Action: Light-Dependent Modulation of ACKR3

trans-VUF25471 functions as an agonist at the ACKR3 receptor. ACKR3, formerly known as CXCR7, is an atypical chemokine receptor that binds to the chemokines CXCL11 and CXCL12.[2] Unlike typical GPCRs, ACKR3 does not primarily signal through G proteins but rather through β-arrestin pathways. The binding of an agonist like trans-VUF25471 to ACKR3 induces a conformational change in the receptor, leading to the recruitment of β-arrestin2.[2][3]

The key feature of trans-VUF25471 is its photoswitchable nature. The molecule contains an azobenzene (B91143) moiety, which allows it to exist in two isomeric forms:

-

trans-VUF25471: The thermodynamically stable and more active form.

-

cis-VUF25471: The less active form, which can be induced by light.

The trans isomer can be switched to the cis isomer with a photostationary state of 96%.[2][5] The cis isomer has a very slow thermal relaxation back to the trans form, with a half-life of approximately 15 days at 37°C, ensuring that the light-induced state is maintained.[2][6] The trans isomer binds to and activates ACKR3 at concentrations tenfold lower than its cis counterpart.[2] This significant difference in activity between the two isomers allows for precise optical control over ACKR3 signaling.

Quantitative Data Summary

The following tables summarize the key pharmacological data for trans-VUF25471 and its cis isomer from published studies.

Table 1: Binding Affinity of VUF25471 Isomers at ACKR3

| Compound | pKi (mean ± SD) |

| trans-VUF25471 | 7.2 ± 0.1 |

| cis-VUF25471 | 6.1 ± 0.1 |

Data from competitive binding assays with fluorescently labeled CXCL12.

Table 2: Functional Potency of VUF25471 Isomers in a β-arrestin2 Recruitment Assay

| Compound | pEC50 (mean ± SD) |

| trans-VUF25471 | 7.8 ± 0.1 |

| cis-VUF25471 | 6.7 ± 0.1 |

Data from a NanoBiT complementation assay measuring β-arrestin2 recruitment to ACKR3.

Signaling Pathway of ACKR3

The following diagram illustrates the signaling pathway of ACKR3 upon activation by an agonist like trans-VUF25471.

Caption: ACKR3 signaling pathway upon agonist binding.

Experimental Protocols

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of test compounds for the ACKR3 receptor.

-

Cell Line: HEK293T cells transiently expressing NLuc-ACKR3.

-

Reagents:

-

HEK293T cell membranes.

-

Fluorescently labeled CXCL12 (e.g., A647-CXCL12).

-

Test compounds (trans- and cis-VUF25471).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Incubate the HEK293T-NLuc-ACKR3 membranes with a fixed concentration of A647-CXCL12 and varying concentrations of the test compounds.

-

Allow the binding to reach equilibrium.

-

Measure the fluorescence to determine the amount of labeled CXCL12 displaced by the test compound.

-

Calculate the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.

-

β-arrestin2 Recruitment Assay (NanoBiT Complementation)

This assay measures the functional potency (EC50) of compounds by quantifying the recruitment of β-arrestin2 to ACKR3.

-

Cell Line: HEK293T cells co-transfected with ACKR3-LgBiT and SmBiT-β-arrestin2 constructs.

-

Reagents:

-

Transfected HEK293T cells.

-

Nano-Glo® Live Cell Assay System substrate.

-

Test compounds (trans- and cis-VUF25471).

-

-

Procedure:

-

Plate the transfected cells in a suitable microplate.

-

Add serial dilutions of the test compounds to the cells.

-

Add the Nano-Glo® substrate.

-

Incubate and measure the luminescence generated by the complementation of LgBiT and SmBiT upon β-arrestin2 recruitment.

-

Plot the luminescence signal against the compound concentration to determine the EC50 values.

-

Potential Therapeutic Applications

While trans-VUF25471 is primarily a research tool, its ability to selectively modulate ACKR3 opens up avenues for investigating the therapeutic potential of targeting this receptor. ACKR3 overexpression has been implicated in a variety of pathological conditions, suggesting that its modulation could be beneficial.

-

Oncology: ACKR3 is overexpressed in numerous cancers and is associated with tumor growth, metastasis, and angiogenesis. The ability to precisely control ACKR3 activity with trans-VUF25471 could help elucidate its specific roles in cancer progression and validate it as a therapeutic target.

-

Inflammatory and Autoimmune Diseases: ACKR3 plays a role in regulating the inflammatory response by scavenging chemokines.[2] Investigating the effects of spatiotemporal ACKR3 activation using trans-VUF25471 could provide insights into new therapeutic strategies for inflammatory conditions.

-

Cardiovascular and Neurological Disorders: ACKR3 is involved in developmental processes and has been linked to cardiovascular and neurodegenerative diseases.[2] trans-VUF25471 can be used to study the precise timing and location of ACKR3 signaling in these complex biological systems.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow for using trans-VUF25471 to study the role of ACKR3 in cancer cell migration.

Caption: Workflow for studying ACKR3 in cell migration.

Conclusion

trans-VUF25471 represents a significant advancement in the study of atypical chemokine receptors. Its unique photoswitchable properties provide an unprecedented level of control over ACKR3 activation, enabling researchers to dissect the complex roles of this receptor in health and disease with high spatiotemporal precision. While its direct therapeutic applications are yet to be explored, trans-VUF25471 is a powerful research tool that will undoubtedly contribute to a deeper understanding of ACKR3 biology and may pave the way for the development of novel therapeutics targeting this important receptor.

References

- 1. research.vu.nl [research.vu.nl]

- 2. Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchportal.lih.lu [researchportal.lih.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Critical Role of Stereochemistry in Histamine Receptor Ligand Design: A Comparative Analysis of Cis-Trans Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note: A direct comparative analysis of a compound designated "trans-VUF25471" and its cis-isomer could not be conducted as no specific data for a compound with this identifier was found in the public domain scientific literature. This technical guide will, therefore, provide a comprehensive overview of the principles of cis-trans isomerism in the context of drug development, utilizing analogous, well-characterized histamine (B1213489) receptor ligands as illustrative examples. The focus will be on the histamine H3 and H4 receptors, given their therapeutic relevance and the availability of data on isomeric ligands.

Introduction: The Significance of Geometric Isomerism in Pharmacology

Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism where molecules have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.[1] This seemingly subtle difference in spatial arrangement can have profound effects on a molecule's physical, chemical, and, most importantly, biological properties.[2] In the realm of pharmacology, the specific geometry of a drug molecule is a critical determinant of its interaction with its biological target, such as a receptor or enzyme. The distinct shapes of cis and trans isomers can lead to significant differences in binding affinity, efficacy, and overall pharmacological profile.

This guide will delve into the comparative pharmacology of cis-trans isomers, with a particular focus on ligands targeting the histamine H3 and H4 receptors. These receptors are key players in a variety of physiological and pathological processes, including neurotransmission, inflammation, and immune responses, making them attractive targets for drug discovery.

Comparative Pharmacology of Histamine Receptor Ligand Isomers

While data for "VUF25471" is unavailable, the scientific literature provides excellent examples of how cis-trans isomerism impacts the activity of other histamine receptor ligands. A notable case is a series of conformationally restricted histamine analogs incorporating a cyclopropane (B1198618) ring. These analogs demonstrate how the cis and trans configurations of the cyclopropane backbone lead to distinct pharmacological activities at the histamine H3 and H4 receptors.[3]

For instance, a trans-cyclopropane-type compound, (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane, exhibits potent antagonistic activity at both the H3 and H4 receptors.[3] In contrast, a cis-cyclopropane-type compound, (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane, acts as a potent and selective H3 receptor partial agonist.[3] This highlights how a change in the spatial orientation of the substituents on the cyclopropane ring dramatically alters the compound's functional activity.

Another compelling example is VUF15000, a photoswitchable azobenzene-containing compound. The trans-isomer of VUF15000 is a potent histamine H3 receptor agonist with a high binding affinity.[4] Upon photoisomerization to the cis-isomer, the activity is significantly reduced, with an approximately 10-fold decrease in affinity.[4] This light-controlled "on-off" switch provides a powerful tool for studying receptor pharmacology with high spatiotemporal precision.[4]

Quantitative Data Presentation

The following table summarizes the pharmacological data for the aforementioned illustrative compounds, showcasing the impact of their geometric isomerism.

| Compound | Isomer | Target Receptor(s) | Activity | Binding Affinity (Ki) |

| (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane (Compound 5b)[3] | trans | H3 & H4 | Antagonist | 4.4 nM (H3), 5.5 nM (H4) |

| (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane (Compound 6a)[3] | cis | H3 | Partial Agonist | 5.4 nM |

| VUF15000[4] | trans | H3 | Full Agonist | 4 nM |

| VUF15000[4] | cis | H3 | Weak Agonist | ~40 nM (10-fold less active) |

Experimental Protocols

The characterization of isomeric compounds and the determination of their pharmacological profiles involve a range of standard and specialized experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the affinity of the cis and trans isomers for the human histamine H3 and H4 receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK-293) that are stably or transiently expressing the recombinant human histamine H3 or H4 receptor.[5] This involves cell harvesting, homogenization, and isolation of the membrane fraction via centrifugation.

-

Competitive Binding Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]histamine for H4R or [¹²⁵I]iodoproxyfan for H3R) is incubated with the receptor-containing membranes in the presence of a range of concentrations of the unlabeled test compound (the cis or trans isomer).[5]

-

Equilibrium and Separation: The incubation is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation Assay)

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gi-coupled receptors like the histamine H3 and H4 receptors, a common functional assay measures the inhibition of forskolin-stimulated cAMP accumulation.

Objective: To characterize the functional activity of the cis and trans isomers at the human histamine H3 and H4 receptors.

General Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.

-

Compound Incubation: The cells are pre-incubated with the test compound (the cis or trans isomer) at various concentrations.

-

Stimulation: The cells are then stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: The results are plotted as a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).

Visualization of Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses, particularly in immune cells.

References

- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 2. med.libretexts.org [med.libretexts.org]

- 3. Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of trans-VUF25471: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of trans-VUF25471, a complex heterocyclic compound with potential applications in drug discovery. The synthesis involves a multi-step process, including the preparation of two key intermediates: a fluorinated diazaspiro[4.5]decane core and a substituted furanone moiety, followed by their subsequent coupling. This protocol is intended for use by qualified researchers in a well-equipped chemical laboratory.

Chemical Structure and IUPAC Name

-

Trivial Name: trans-VUF25471

-

IUPAC Name: tert-butyl 6-fluoro-2-(4-methyl-5-oxo-2H-furan-3-yl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate[1]

-

Molecular Formula: C₁₈H₂₅FN₂O₅[1]

-

Molecular Weight: 384.4 g/mol [1]

Synthetic Strategy Overview

The synthesis of trans-VUF25471 can be conceptually divided into three main stages:

-

Synthesis of the Diazaspiro[4.5]decane Core: Preparation of tert-butyl 6-fluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

-

Synthesis of the Furanone Moiety: Preparation of a suitable 3-substituted-4-methyl-2,5-dihydrofuran-2-one derivative.

-

Coupling and Final Product Formation: Palladium-catalyzed cross-coupling of the two intermediates to yield the final product, trans-VUF25471.

DOT Script for Synthetic Workflow

Caption: Figure 1: Overall synthetic strategy for trans-VUF25471.

Experimental Protocols

Part 1: Synthesis of the Diazaspiro[4.5]decane Core

The synthesis of the core structure, tert-butyl 6-fluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, can be adapted from methodologies reported for analogous diazaspiro compounds. A plausible route involves the following key steps:

Step 1.1: Synthesis of a Protected Fluoropiperidine Precursor

This initial step involves the synthesis of a piperidine (B6355638) ring bearing a fluorine atom and protected functional groups suitable for subsequent spirocyclization. Commercially available starting materials can be utilized, and the synthesis may involve multiple transformations to introduce the required functionalities.

Step 1.2: Spirocyclization to form the Diazaspiro[4.5]decane Ring System

A crucial step is the formation of the spirocyclic lactam. This can be achieved through an intramolecular cyclization reaction. For a related compound, a described method involves the reaction of a piperidine derivative with dimethyl maleate (B1232345) in the presence of a base, followed by a reductive cyclization.

Protocol adapted from a similar synthesis:

-

Michael Addition: A protected piperidine derivative is reacted with an appropriate Michael acceptor, such as dimethyl maleate, in a suitable solvent like DMSO with a base.

-

Reductive Cyclization: The product from the Michael addition is then subjected to catalytic hydrogenation (e.g., using Raney Nickel) to effect the reduction of a nitro group (if present) and subsequent intramolecular cyclization to form the lactam ring of the diazaspiro[4.5]decane core.

Part 2: Synthesis of the Furanone Moiety

The required intermediate is a 3-halo-4-methyl-2,5-dihydrofuran-2-one. 3-Bromo-4-methyl-2,5-dihydrofuran-2-one is a suitable candidate for the subsequent palladium-catalyzed coupling.

Step 2.1: Synthesis of 3-Bromo-4-methyl-2,5-dihydrofuran-2-one

A potential method for the synthesis of this intermediate involves the bromination of a suitable precursor. One possible starting material is 4-methyl-2,5-dihydrofuran-2-one, which can be synthesized from commercially available reagents. The bromination can be achieved using a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.

General Protocol for Bromination:

-

To a solution of 4-methyl-2,5-dihydrofuran-2-one in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide (B58015) byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 3-bromo-4-methyl-2,5-dihydrofuran-2-one.

Part 3: Coupling of the Intermediates and Final Product Formation

The final step in the synthesis of trans-VUF25471 is the coupling of the diazaspiro[4.5]decane core with the furanone moiety. A palladium-catalyzed N-arylation or N-vinylation reaction (a type of Buchwald-Hartwig amination) is a plausible method for this transformation. The nitrogen atom of the lactam in the diazaspiro[4.5]decane will act as the nucleophile, and the bromine atom on the furanone ring will be the leaving group.

DOT Script for the Coupling Reaction

Caption: Figure 2: Palladium-catalyzed coupling reaction.

General Protocol for Palladium-Catalyzed Coupling:

-

In a reaction vessel, combine the tert-butyl 6-fluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, 3-bromo-4-methyl-2,5-dihydrofuran-2-one, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

-

Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain trans-VUF25471. The "trans" stereochemistry may be influenced by the choice of catalyst, ligand, and reaction conditions, or may require separation from the "cis" isomer.

Data Presentation

| Step | Intermediate/Product | Molecular Formula | Expected Yield (%) | Purity (%) | Analytical Method |

| 1.2 | tert-butyl 6-fluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₁FN₂O₃ | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2.1 | 3-Bromo-4-methyl-2,5-dihydrofuran-2-one | C₅H₅BrO₂ | 50-60 | >95 | ¹H NMR, ¹³C NMR, MS |

| 3 | trans-VUF25471 | C₁₈H₂₅FN₂O₅ | 40-50 | >98 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, HPLC |

Concluding Remarks

The synthesis of trans-VUF25471 is a challenging but feasible process for experienced synthetic chemists. The protocols provided herein are based on established synthetic methodologies for related compounds and may require optimization for specific laboratory conditions. Careful execution of each step and thorough characterization of all intermediates are crucial for the successful synthesis of the target molecule. All procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for the Cellular Characterization of trans-VUF25471, a Histamine H3 Receptor Antagonist

For Research Use Only.

Introduction

The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, and serotonin. The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist. This basal activity is mediated through its coupling to Gαi/o proteins, which inhibit adenylyl cyclase and subsequently decrease intracellular cyclic AMP (cAMP) levels.[1]

Compounds that can block the constitutive activity of the H3R are known as inverse agonists, while those that block the action of agonists without affecting the basal activity are neutral antagonists. For the purpose of these protocols, "antagonist" will be used as a general term to refer to molecules that reduce H3R signaling. trans-VUF25471 is a novel, potent, and selective antagonist of the H3R, designed for investigating the therapeutic potential of modulating the histaminergic system in various neurological and psychiatric disorders.

These application notes provide detailed protocols for the in vitro characterization of trans-VUF25471 in cell-based assays. The described experimental procedures are designed for researchers, scientists, and drug development professionals to assess the compound's potency, functional activity, and potential cytotoxicity in a controlled cellular environment.

Data Presentation

The following tables summarize representative quantitative data for trans-VUF25471 in key cell-based assays. These values are illustrative and may vary depending on the specific experimental conditions and cell line used.

Table 1: Functional Potency of trans-VUF25471 in H3R-Expressing Cells

| Assay Type | Cell Line | Parameter | Value (Mean ± SD) |

| cAMP Accumulation Assay | CHO-K1 cells stably expressing human H3R | IC₅₀ | 15.2 ± 2.1 nM |

| [³⁵S]GTPγS Binding Assay | Membranes from HEK293 cells expressing human H3R | IC₅₀ | 25.8 ± 3.5 nM |

Table 2: Cytotoxicity of trans-VUF25471 in Different Cell Lines

| Cell Line | Assay Type | Incubation Time | IC₅₀ (Mean ± SD) |

| CHO-K1 | MTT Assay | 48 hours | > 50 µM |

| HEK293 | MTT Assay | 48 hours | > 50 µM |

Signaling Pathway

Caption: Signaling pathway of the Histamine H3 Receptor and the inhibitory action of trans-VUF25471.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedures for culturing Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells, which are commonly used as host cells for expressing the recombinant H3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H3 receptor

-

CHO-K1 Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]

-

HEK293 Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Culture flasks (T-75) and plates (96-well)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

-

Subculturing:

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed growth medium.

-

cAMP Accumulation Assay

This assay measures the ability of trans-VUF25471 to counteract the agonist-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human H3 receptor

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[1]

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

Histamine (H3R agonist)

-

trans-VUF25471

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White opaque 96-well plates

Procedure:

-

Cell Seeding:

-

Seed the H3R-expressing CHO-K1 cells into white opaque 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C with 5% CO₂.

-

-

Compound Preparation:

-

Prepare serial dilutions of trans-VUF25471 and histamine in Assay Buffer.

-

-

Assay:

-

Remove the culture medium and wash the cells once with Assay Buffer.

-

Add 50 µL of varying concentrations of trans-VUF25471 to the wells.

-

Incubate for 15-30 minutes at 37°C.[1]

-

Add 25 µL of histamine at a concentration that gives a submaximal response (e.g., EC₈₀).

-

Add 25 µL of forskolin to stimulate adenylyl cyclase.[1]

-

Incubate for a further 15-30 minutes at 37°C.[1]

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the trans-VUF25471 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the H3R. An antagonist will inhibit agonist-stimulated [³⁵S]GTPγS binding.[1][5]

Materials:

-

Cell membranes prepared from HEK293 cells expressing the human H3 receptor

-